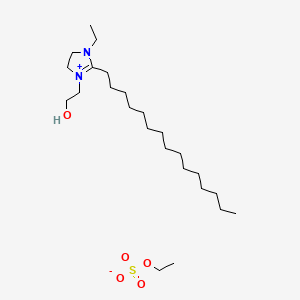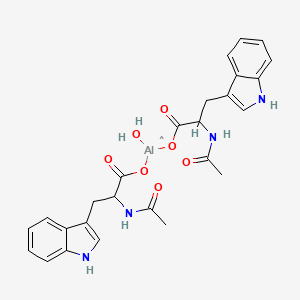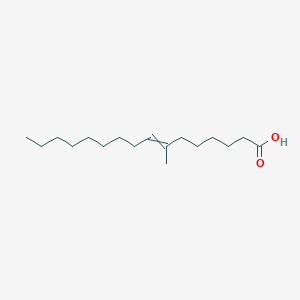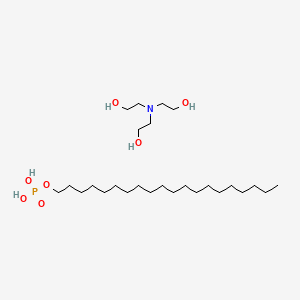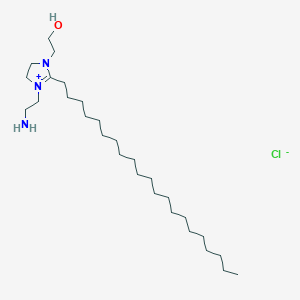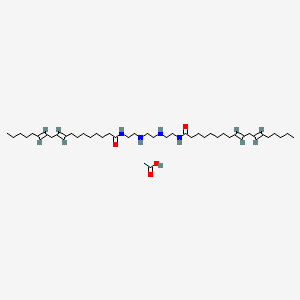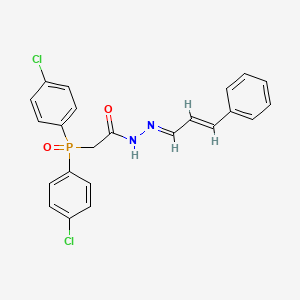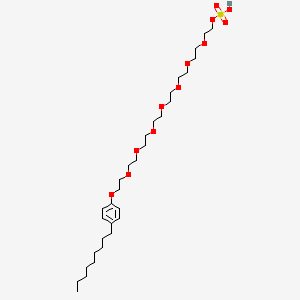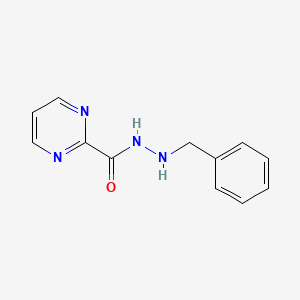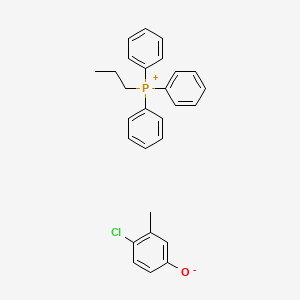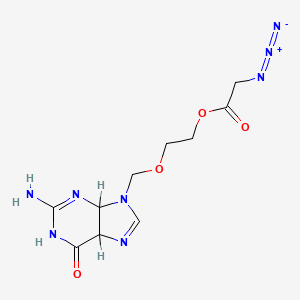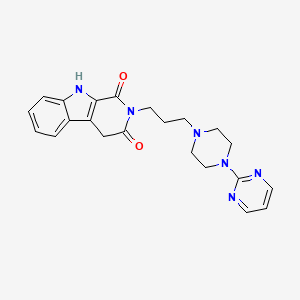
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The process may include:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the Core: Introduction of the dihydro and dione functionalities through oxidation or reduction reactions.
Attachment of the Piperazinyl Propyl Group: This step involves nucleophilic substitution reactions where the piperazinyl propyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro group to a ketone or aldehyde.
Reduction: Reduction of the dione group to a diol.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidinyl or piperazinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.
科学的研究の応用
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Use as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridoindole core may interact with active sites of enzymes, while the piperazinyl propyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
1H-Pyrido(3,4-b)indole-1,3(2H)-dione: A simpler analog without the piperazinyl propyl group.
4,9-Dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-1H-pyrido(3,4-b)indole: A compound with similar functional groups but different substitution patterns.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.
特性
CAS番号 |
184691-45-0 |
|---|---|
分子式 |
C22H24N6O2 |
分子量 |
404.5 g/mol |
IUPAC名 |
2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C22H24N6O2/c29-19-15-17-16-5-1-2-6-18(16)25-20(17)21(30)28(19)10-4-9-26-11-13-27(14-12-26)22-23-7-3-8-24-22/h1-3,5-8,25H,4,9-15H2 |
InChIキー |
GTGDTJMORUCVMG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


